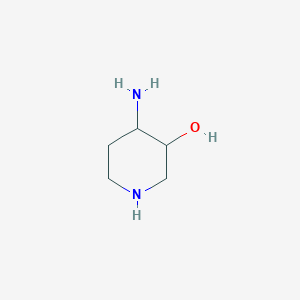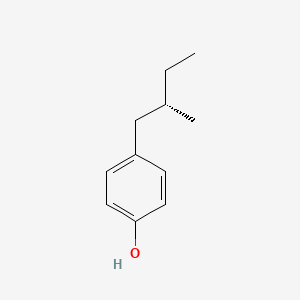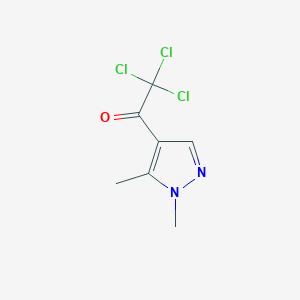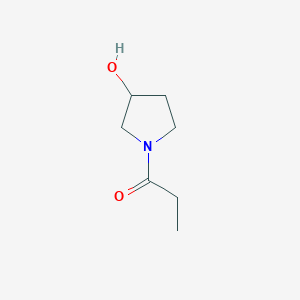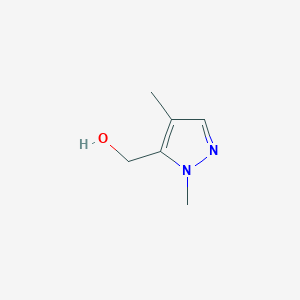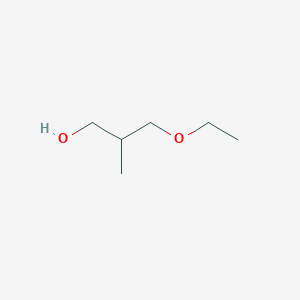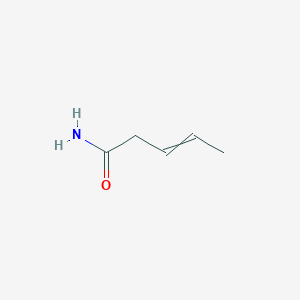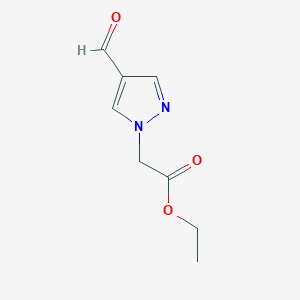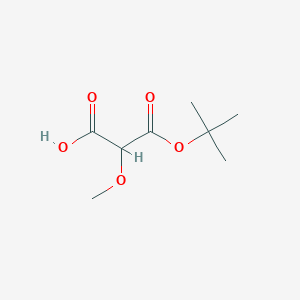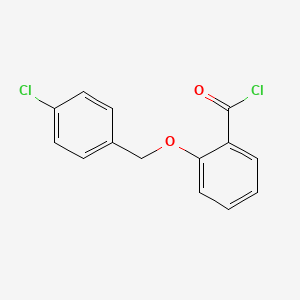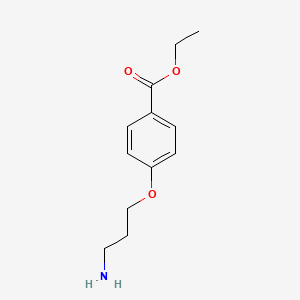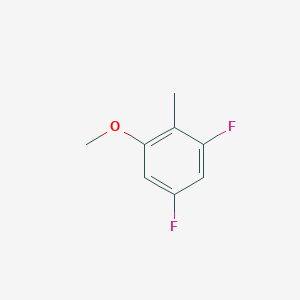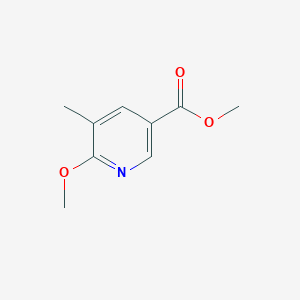
Methyl 6-methoxy-5-methylpyridine-3-carboxylate
Overview
Description
Methyl 6-methoxy-5-methylpyridine-3-carboxylate is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is also known by its IUPAC name, methyl 6-methoxy-5-methylnicotinate . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Preparation Methods
The synthesis of methyl 6-methoxy-5-methylpyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the esterification of 6-methoxy-5-methylpyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. These methods often use automated systems to precisely control temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Methyl 6-methoxy-5-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 6-methoxy-5-methylpyridine-3-carboxylic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 6-methoxy-5-methylpyridine-3-methanol, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
Methyl 6-methoxy-5-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays. Its interactions with biological molecules can provide insights into enzyme mechanisms and inhibitor design.
Medicine: Research into the pharmacological properties of pyridine derivatives has shown potential for the development of new drugs. This compound may serve as a lead compound for the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 6-methoxy-5-methylpyridine-3-carboxylate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation into different products. The compound’s interactions with enzymes and other biological molecules can provide valuable information about enzyme specificity and catalytic mechanisms.
In medicinal chemistry, the compound’s mechanism of action would be related to its interaction with molecular targets such as receptors, enzymes, or ion channels. These interactions can modulate biological pathways and lead to therapeutic effects. Detailed studies on the compound’s binding affinity, selectivity, and pharmacokinetics are essential for understanding its mechanism of action .
Comparison with Similar Compounds
Methyl 6-methoxy-5-methylpyridine-3-carboxylate can be compared with other pyridine derivatives, such as:
Methyl 6-methylpyridine-3-carboxylate: This compound lacks the methoxy group at the 6-position, which may result in different chemical reactivity and biological activity.
Methyl 5-methoxy-6-methylpyridine-3-carboxylate: This isomer has the methoxy and methyl groups at different positions on the pyridine ring, which can affect its chemical properties and interactions with biological molecules.
The presence and position of functional groups on the pyridine ring significantly influence the compound’s chemical behavior and potential applications. This compound’s unique structure makes it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
methyl 6-methoxy-5-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-7(9(11)13-3)5-10-8(6)12-2/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHJIMBSUHCONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

